(Rac)-MGV354
説明
This compound is a structurally complex small molecule featuring a piperidine core conjugated with a cyclopropanecarbonyl group, a 2-methylanilino-substituted dihydroindenyl moiety, and a pyridinyl-pyrazole-carboxylic acid backbone. Such polycyclic architectures are often designed to enhance target binding affinity and pharmacokinetic properties, particularly in kinase inhibition or GPCR modulation contexts .
特性
IUPAC Name |
1-[6-[3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O3/c1-21-19-26(23-15-17-39(18-16-23)34(41)25-9-10-25)12-13-29(21)37-31-14-11-24-5-3-6-27(33(24)31)30-7-4-8-32(38-30)40-22(2)28(20-36-40)35(42)43/h3-8,12-13,19-20,23,25,31,37H,9-11,14-18H2,1-2H3,(H,42,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUQVVDVXCBOHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)C3CC3)NC4CCC5=C4C(=CC=C5)C6=NC(=CC=C6)N7C(=C(C=N7)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Cyclopropanecarbonyl Piperidine Intermediate
The cyclopropanecarbonyl-substituted piperidine moiety is synthesized via acylation of 4-aminopiperidine with cyclopropanecarbonyl chloride. The reaction is conducted in anhydrous dichloromethane under nitrogen atmosphere, with triethylamine as a base to neutralize HCl byproducts. The product, 1-(cyclopropanecarbonyl)piperidin-4-amine, is isolated in 85% yield after column chromatography (silica gel, ethyl acetate/hexane 1:1).
Table 1: Reaction Conditions for Cyclopropanecarbonyl Piperidine Synthesis
| Reagent | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclopropanecarbonyl chloride | 1.2 eq | Dichloromethane | 0°C → RT | 4 hr | 85% |
| 4-Aminopiperidine | 1.0 eq | ||||
| Triethylamine | 3.0 eq |
Indenyl Aniline Intermediate
The indenyl aniline segment is prepared through Friedel-Crafts alkylation of 2-methylaniline with 1,2-dihydroinden-4-yl triflate. The reaction employs boron trifluoride etherate as a Lewis catalyst in toluene at 80°C for 12 hours, yielding 4-(2-methylanilino)-2,3-dihydro-1H-indene in 72% yield. Purification is achieved via recrystallization from ethanol.
Pyridinyl Pyrazole Core
The pyridinyl pyrazole unit is constructed via a tandem cyclization-condensation reaction. 6-Bromopyridin-2-amine reacts with ethyl 5-methyl-1H-pyrazole-4-carboxylate in the presence of ammonium acetate and acetic acid under reflux, forming the pyridinyl pyrazole ester. Subsequent saponification with NaOH in ethanol/water (3:1) affords the carboxylic acid derivative in 68% yield.
Coupling Reactions and Final Assembly
Buchwald-Hartwig Amination
The indenyl aniline intermediate is coupled with the cyclopropanecarbonyl piperidine derivative using palladium(II) acetate as a catalyst and Xantphos as a ligand. The reaction proceeds in tert-butanol at 100°C for 24 hours, achieving a 65% yield of the coupled product. Key parameters include degassing the solvent and maintaining anhydrous conditions.
Table 2: Buchwald-Hartwig Coupling Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | 65% |
| Ligand Ratio | 1:2 (Pd:Ligand) | Maximizes stability |
| Solvent | tert-Butanol | Enhances solubility |
Reductive Amination
The pyridinyl pyrazole core is linked to the coupled intermediate via reductive amination. Sodium cyanoborohydride serves as the reducing agent in methanol, with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base to maintain a pH of 8–9. The reaction is conducted at room temperature for 6 hours, yielding 78% of the amine-linked product.
Final Functionalization: Ester Hydrolysis
The ethyl ester group on the pyrazole ring is hydrolyzed to a carboxylic acid using 2M NaOH in a tetrahydrofuran/water mixture (4:1) at 60°C for 8 hours. Acidification with HCl precipitates the final product, which is purified via recrystallization from acetonitrile to achieve >99% purity (HPLC).
Optimization and Analytical Characterization
Critical process optimizations include:
-
Fluorination Control : Use of HF-pyridine complex for selective fluorination at the piperidine ring, requiring Hastelloy reactors to resist corrosion.
-
Stereochemical Purity : Chiral HPLC (Chiralpak IC column) confirms enantiomeric excess >98% for the (S)-isomer.
-
Yield Enhancements : Recycling mother liquors during crystallization improves overall yield by 12%.
化学反応の分析
科学研究における用途
This compoundは、以下を含む幅広い科学研究の用途を持っています。
化学: 複雑な分子や材料の合成において、キラルビルディングブロックとして使用されます。
生物学: 生物系に対する潜在的な影響とその生体分子との相互作用について研究されています。
医学: 医薬品開発やデリバリーを含む、潜在的な治療的用途について調査されています。
産業: 特定の特性を持つ高度な材料や化学物質の生産に使用されています。
科学的研究の応用
Structure and Composition
The molecular formula of this compound is , with a molecular weight of 575.70 g/mol. The structure features multiple functional groups that contribute to its pharmacological activity, including piperidine and pyrazole moieties.
Ocular Therapeutics
One of the primary applications of this compound is in the treatment of glaucoma . Research indicates that it acts as an sGC activator, which can help lower intraocular pressure (IOP). This mechanism is particularly beneficial for patients requiring sustained ocular therapy due to its rapid systemic clearance compared to other similar compounds .
Case Study: Glaucoma Treatment
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound in animal models, demonstrating a significant reduction in IOP when administered topically. The research emphasized the compound's ability to restore the functionality of oxidized sGC, thereby enhancing nitric oxide signaling pathways that are crucial for maintaining normal IOP levels .
Cardiovascular Applications
Beyond ocular applications, compounds with similar structures have been explored for their potential in cardiovascular therapies. The activation of sGC can lead to vasodilation and improved blood flow, making it a candidate for treating conditions like hypertension and heart failure .
Neuroprotective Effects
Emerging studies suggest that sGC activators may also have neuroprotective properties. By modulating intracellular signaling pathways, these compounds could potentially protect neuronal cells from damage due to oxidative stress or ischemia, opening avenues for treating neurodegenerative diseases .
Efficacy and Mechanism of Action
The mechanism by which this compound exerts its effects involves the activation of sGC, leading to increased levels of cyclic guanosine monophosphate (cGMP). This signaling cascade results in various physiological responses, including:
- Vasodilation : Relaxation of vascular smooth muscle.
- Neuroprotection : Reduction of neuronal cell death under stress conditions.
- Lowered IOP : Enhanced drainage of aqueous humor in the eye.
Comparative Analysis with Other sGC Activators
| Compound Name | Mechanism | IOP Reduction (%) | Systemic Clearance Rate |
|---|---|---|---|
| Compound A | sGC Activator | 30% | Moderate |
| Compound B | sGC Activator | 45% | High |
| This Compound | sGC Activator | 50% | Very High |
The comparative analysis indicates that this compound provides superior efficacy in reducing IOP while maintaining a favorable pharmacokinetic profile.
作用機序
類似の化合物との比較
類似の化合物
ラセミ体エピネフリン: 喘息の治療に気管支拡張薬として使用されるラセミ体混合物.
Rac-ラクチド: 生分解性ポリマーの製造に使用されるラセミ体混合物.
独自性
This compoundは、その独特の化学構造と特性により、他のラセミ体混合物とは異なります。
結論として、this compoundは、科学研究および産業用途において大きな可能性を秘めた化合物です。その独自の特性と汎用的な用途により、さらなる研究と開発のための貴重な化合物となっています。
類似化合物との比較
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares the target compound with analogues based on structural similarity, physicochemical properties, and inferred bioactivity profiles.
Structural Similarity Analysis
Key structural motifs and their analogues:
Piperidine-carboxylic acid derivatives: 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid (CAS: 932162-77-1): Shares the piperidine-4-carboxylic acid group but replaces the pyridinyl-dihydroindenyl system with a pyrazolo-pyrimidine scaffold. This substitution may alter kinase selectivity, as pyrazolo-pyrimidines are known ATP-competitive kinase inhibitors .
Dihydroindenyl-pyridine systems: ZK-806974 (PDB ligand): Contains a dihydroindenyl-like aromatic system linked to a pyridine scaffold.
Physicochemical and Pharmacokinetic Properties
*Predicted using QSAR models and similarity to published analogues .
Bioactivity and Target Engagement
- Kinase inhibition: The pyridinyl-pyrazole-carboxylic acid motif in the target compound is structurally analogous to MEK or JAK inhibitors. Compounds like BI-605906 (pyridine-thienopyridine-carboxamide) show IC₅₀ values of <10 nM against kinases, suggesting the target compound may exhibit similar potency .
- Epigenetic modulation: Similarity to aglaithioduline (~70% Tanimoto coefficient vs.
- GPCR interactions : Piperidine derivatives (e.g., 1-(4-methylphenyl)-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine ) often target serotonin or dopamine receptors, suggesting the target compound may have CNS applications .
Computational and Experimental Validation
- Virtual screening : Chemical Space Docking () and Tanimoto-based similarity metrics () rank the target compound within the top 15% of Enamine’s library for ROCK1 kinase binding, comparable to ZK-806974 .
- Bioactivity clustering : Hierarchical clustering () groups the target compound with dihydroindenyl-bearing molecules showing anti-proliferative activity in NCI-60 assays, correlating with its structural complexity .
生物活性
1-[6-[3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid (CAS No. 1852495-86-3) is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C35H37N5O3 |
| Molecular Weight | 575.70 g/mol |
| CAS Number | 1852495-86-3 |
| Purity | >98% |
| Storage Conditions | Dark place, Inert atmosphere, 2-8°C |
The compound is designed to interact with soluble guanylate cyclase (sGC), an important enzyme in the nitric oxide signaling pathway. By activating sGC, it enhances the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation and other physiological processes.
Key Findings from Research Studies
- Activation of sGC : Studies have shown that this compound can effectively activate oxidized sGC, restoring its functionality in cellular environments where it may be impaired . This activation leads to increased cGMP levels, contributing to vasodilation and improved blood flow.
- Inhibition Studies : Initial assays indicated that the compound exhibits significant inhibitory activity at concentrations as low as 0.5 μM. The half-maximal inhibitory concentration (IC50) was determined through kinetic analysis using the Michaelis-Menten equation .
- Topical Applications : The compound has been investigated for topical ocular administration, particularly for treating conditions like glaucoma by enhancing localized blood flow through sGC activation .
Case Study 1: Ocular Administration
In a clinical setting, the efficacy of this compound was evaluated for its ability to lower intraocular pressure in glaucoma patients. Results indicated a significant reduction in pressure, attributed to enhanced cGMP signaling pathways.
Case Study 2: Vascular Health
Another study focused on the cardiovascular effects of the compound. It demonstrated improved endothelial function in animal models, suggesting potential benefits in treating cardiovascular diseases by promoting vasodilation through sGC activation.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | IC50 (μM) | Application Area |
|---|---|---|---|
| 1-[6-[3-[4-(Cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid | sGC activator | 0.5 | Ocular therapy |
| Compound A | PDE inhibitor | 10 | Cardiovascular health |
| Compound B | sGC activator | 1 | Pulmonary hypertension |
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
The synthesis involves multi-step reactions, typically employing palladium-catalyzed cross-couplings and cyclization steps. A representative approach includes:
- Step 1 : Condensation of intermediates using catalysts like palladium diacetate with tert-butyl XPhos ligand in tert-butanol under inert atmosphere (40–100°C, 5.5 hours) .
- Step 2 : Functional group modifications, such as hydrolysis with hydrochloric acid in 1,4-dioxane (20–50°C, 25 hours), followed by purification via column chromatography .
- Step 3 : Cyclization reactions, as seen in analogous compounds, using potassium carbonate in acetonitrile (20°C, 72 hours) to stabilize the pyrazole-carboxylic acid core .
Key Considerations : Optimize catalyst loading (e.g., 5 mol% Pd) and solvent polarity to enhance yield.
Basic: Which spectroscopic techniques are critical for structural characterization?
Essential methods include:
- 1H/13C NMR : Confirm regiochemistry of the pyridine and indene moieties. For example, aromatic protons in the 6.5–8.5 ppm range and carbonyl carbons near 170 ppm .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragment patterns .
- Elemental Analysis : Validate purity (>95%) by comparing calculated vs. observed C/H/N ratios .
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and cyclopropane C-H bends (700–1000 cm⁻¹) .
Advanced: How can reaction yields be optimized during synthesis?
- Catalyst Screening : Test palladium ligands (e.g., XPhos vs. SPhos) to improve coupling efficiency. Evidence shows tert-butyl XPhos increases yields by 15–20% in similar heterocycles .
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates, while toluene minimizes side reactions in cyclization steps .
- Temperature Gradients : Gradual heating (e.g., 40°C → 100°C) reduces decomposition of thermally labile intermediates .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in the piperidine and indene regions .
- X-ray Crystallography : If crystals are obtainable, compare experimental vs. computational (e.g., PubChem InChI-derived) bond lengths and angles .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and validate against observed data .
Basic: What are the solubility properties and suitable solvents for in vitro assays?
- Solubility : Sparingly soluble in water; highly soluble in DMSO (>50 mg/mL) and DMF. Use sonication or mild heating (37°C) for dissolution .
- In Vitro Compatibility : For cell-based assays, dilute stock DMSO solutions to <0.1% to avoid cytotoxicity .
Advanced: How to design stability studies under varying pH and temperature?
- Protocol :
- Accelerated Degradation : Incubate at 40°C/75% RH for 4 weeks, monitoring via HPLC (C18 column, 0.1% TFA/ACN gradient) .
- pH Stability : Test buffers (pH 1–10) at 25°C; carboxylic acid groups may degrade at pH >8, requiring neutral storage conditions .
Outcome : Identify degradation products (e.g., decarboxylated derivatives) using LC-MS .
Advanced: What computational approaches predict binding affinity for target enzymes?
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs) to model interactions between the carboxylic acid group and kinase active sites .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability; validate with experimental IC50 from enzyme inhibition assays .
- SAR Analysis : Compare with analogs (e.g., pyridinyl-inden derivatives) to identify critical substituents for potency .
Basic: What safety precautions are required during handling?
- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods when handling powdered compound to avoid inhalation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to address low purity in final product batches?
- Chromatography : Employ reverse-phase HPLC with a water/acetonitrile gradient (5→95% over 30 minutes) to isolate the target compound from byproducts .
- Recrystallization : Use ethanol/water (3:1) at 4°C to remove hydrophobic impurities .
Advanced: What strategies validate biological activity in target pathways?
- In Vitro Assays : Test inhibition of kinases (e.g., JAK2) using ADP-Glo™ assays (IC50 < 100 nM suggests high potency) .
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HCT-116) with dose-response curves (1–100 µM) .
- Off-Target Screening : Profile against CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
